H-Tyr-Pro-Phe-Pro-Gly-OH.TFA
Description
H-Tyr-Pro-Phe-Pro-Gly-OH.TFA is a synthetic pentapeptide with the sequence Tyrosine-Proline-Phenylalanine-Proline-Glycine, modified with trifluoroacetic acid (TFA) as a counterion. The TFA moiety enhances solubility during synthesis and purification, a common practice in peptide chemistry .
Properties
Molecular Formula |
C32H38F3N5O9 |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H37N5O7.C2HF3O2/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38;3-2(4,5)1(6)7/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
InChI Key |
FQDPEYSTJRJYBI-NATPOTRJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Phe-Pro-Gly-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Pro-Phe-Pro-Gly-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodinane can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction can yield free thiol groups from disulfide bonds.
Scientific Research Applications
H-Tyr-Pro-Phe-Pro-Gly-OH.TFA: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Tyr-Pro-Phe-Pro-Gly-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
H-Val-Pro-Pro-OH.TFA
- Sequence : Val-Pro-Pro
- Molecular Formula : C₁₆H₂₆F₃N₃O₅
- Biological Activity : ACE inhibitor with an IC₅₀ of 9 μM, used in hypertension management .
- Key Difference : Shorter chain length (tripeptide vs. pentapeptide) and absence of aromatic residues (Tyr, Phe) may reduce receptor specificity compared to H-Tyr-Pro-Phe-Pro-Gly-OH.TFA.
Boc-Gly-Gly-Phe-Gly-OH (TFA)
H-Pro-Gln-Phe-Tyr-OH
β-Casomorphin (H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH)
Table 1: Comparative Analysis of Peptide Derivatives
*Calculated based on amino acid composition and TFA addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
